Cas no 681807-59-0 (Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate)
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- 1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER
- Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-, ethyl ester
- Ethyl 2-[(tert-butoxycarbonyl)amino]-3-vinylcyclopropanecarboxylate
- (1R,2S)
- (1S,2R) N-Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
- (1S,2R)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
- 1-TERT-BUTOXYCARBONYLAMINO-2-VINYL-CYCLOPROPANECARB
- 1-tert-ButoxycarbonylaMino-2-vinyl-cyclopropanecarboxylic acid Methyl ester
- Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate
- N-Boc-(1R,2S)
- ethyl 1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate
- (1R,2S)-ethyl1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 1-[[(1,1-dimethyletho
- MUWAMLYKLZSGPE-UHFFFAOYSA-N
- BCP20001
- 0508AC
- CS
- CS-15225
- FT-0737946
- C13185
- 681807-59-0
- cyclopropanecarboxylic acid,1-((1,1-dimethylethoxy)carbonylamino)-2-ethenyl-,ethyl ester
- MFCD31620812
- MFCD04974519
- Ethyl (1S,2R)-1-(Boc-amino)-2-vinylcyclopropanecarboxylate
- CS-0000383
- ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate
- AM807714
- SCHEMBL329899
- AKOS015900877
- FT-0770822
- Cyclopropanecarboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-ethenyl-,ethyl ester
- SY321265
- Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate
- 1-tert-butoxycarbonylamino-2-vinyl-cyclopropanecarboxylic acid ethyl ester
- Ethyl1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
- ethyl 2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
- ETHYL 1-[(TERT-BUTOXYCARBONYL)AMINO]-2-ETHENYLCYCLOPROPANE-1-CARBOXYLATE
-
- MDL: MFCD04974519
- Inchi: 1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)
- InChI Key: MUWAMLYKLZSGPE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CC1C=C)NC(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 255.14700
- Monoisotopic Mass: 255.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 64.599
Experimental Properties
- Boiling Point: 333°C at 760 mmHg
- PSA: 64.63000
- LogP: 2.40980
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD57195)
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202267-1g |
ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate |
681807-59-0 | 95% | 1g |
$505 | 2021-06-09 | |
| Chemenu | CM202267-1g |
ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate |
681807-59-0 | 95% | 1g |
$505 | 2023-02-18 | |
| Ambeed | A189563-100mg |
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate |
681807-59-0 | 98% | 100mg |
$273.0 | 2025-04-17 | |
| Ambeed | A189563-250mg |
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate |
681807-59-0 | 98% | 250mg |
$541.0 | 2025-04-17 | |
| Ambeed | A189563-1g |
Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate |
681807-59-0 | 98% | 1g |
$1351.0 | 2025-04-17 | |
| TRC | M297220-50mg |
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate |
681807-59-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M297220-100mg |
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate |
681807-59-0 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M297220-500mg |
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate |
681807-59-0 | 500mg |
$ 275.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y0994844-5g |
Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate |
681807-59-0 | 95% | 5g |
$650 | 2024-08-02 | |
| 1PlusChem | 1P00FB9M-100mg |
1-BOC-AMINO-2-VINYLCYCLOPROPANECARBOXYLIC ACID ETHYL ESTER |
681807-59-0 | >98% | 100mg |
$275.00 | 2024-04-22 |
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate Suppliers
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate (CAS No. 681807-59-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate, identified by its CAS number 681807-59-0, is a highly valuable compound in the realm of pharmaceutical chemistry. This molecule, featuring a unique cyclopropane ring and an amine functionality protected by a Boc group, has garnered significant attention due to its utility as a versatile intermediate in the synthesis of biologically active agents. The cyclopropane moiety, known for its strained three-membered ring structure, introduces conformational rigidity that can be exploited to design molecules with enhanced binding affinity and selectivity. Meanwhile, the Boc-amino group provides a stable amine protecting group, allowing for controlled deprotection under mild acidic conditions—a critical feature in multi-step synthetic routes.
The compound's structure also incorporates a vinyl group, which can participate in various chemical transformations such as addition reactions, polymerization, or cross-coupling reactions. This versatility makes Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate an indispensable building block for medicinal chemists aiming to develop novel therapeutic agents. Recent advances in synthetic methodologies have further highlighted its importance, particularly in the construction of complex heterocyclic scaffolds that are prevalent in modern drug candidates.
In recent years, the application of Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate has expanded into several promising areas of pharmaceutical research. For instance, its incorporation into peptidomimetics has demonstrated potential in modulating enzyme activity and receptor binding. The cyclopropane ring's ability to engage with biological targets in a unique manner has been leveraged to design molecules with improved pharmacokinetic properties. Additionally, the compound's reactivity allows for facile modifications, enabling the exploration of diverse structural motifs that could lead to breakthroughs in treating various diseases.
One notable area of research involves the use of Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate in the development of antiviral and anticancer agents. The strained geometry of the cyclopropane ring can disrupt viral protease active sites or interfere with key enzymes involved in cancer cell proliferation. Furthermore, the Boc-protected amine offers a strategic handle for further derivatization, allowing chemists to fine-tune properties such as solubility and metabolic stability. These attributes have made this compound a focal point in academic and industrial research efforts aimed at discovering next-generation therapeutics.
The synthesis of Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate typically involves multi-step processes that require precise control over reaction conditions. The introduction of the Boc group necessitates anhydrous conditions and careful temperature management to prevent side reactions. Similarly, the installation of the vinyl functionality often relies on palladium-catalyzed cross-coupling reactions, which demand high purity standards and optimized ligand systems. These challenges underscore the compound's complexity but also highlight its synthetic elegance when handled by experienced chemists.
Recent publications have showcased innovative applications of Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate in drug discovery programs. For example, researchers have utilized it as a precursor to synthesize novel non-peptide inhibitors targeting bacterial enzymes resistant to existing antibiotics. The cyclopropane ring's ability to mimic natural amino acid residues has been exploited to design molecules that bind with high affinity to bacterial proteases while minimizing toxicity to human cells. Such findings underscore the compound's potential as a cornerstone in combating antibiotic-resistant infections.
Another emerging application lies in the field of immunomodulation. The unique structural features of Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate have been harnessed to develop small-molecule immunostimulants that activate specific immune pathways without eliciting excessive inflammation. Preliminary studies suggest that derivatives of this compound can enhance T-cell responses against pathogens while maintaining immunological homeostasis. These results hold promise for advancing treatments for infectious diseases and even cancer immunotherapy.
The future prospects for Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate are bright, driven by ongoing innovations in synthetic chemistry and computational drug design. As computational methods become more sophisticated, virtual screening techniques are increasingly used to identify promising derivatives of this intermediate. By leveraging machine learning algorithms trained on large datasets, researchers can predict novel bioactivities and optimize molecular properties with unprecedented efficiency. This synergy between experimental synthesis and computational modeling is poised to accelerate the discovery pipeline for new therapeutic agents.
In conclusion, Methyl 1-(Boc-amino)-2-vinylcyclopropane carboxylate (CAS No. 681807-59-0) represents a critical component in modern pharmaceutical synthesis. Its unique structural features—combining a strained cyclopropane ring with a Boc-protected amine—make it an exceptionally versatile intermediate for designing biologically active molecules. Recent advancements in synthetic methodologies and applications across various therapeutic areas highlight its significance as a building block for next-generation drugs. As research continues to uncover new possibilities for this compound, its role in pharmaceutical innovation is expected to grow even further.
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